(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid
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Overview
Description
(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
(2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with a similar pyridine ring structure, used as an antimicrobial agent.
Domiphen bromide: Another pyridine derivative with applications in combating bacterial infections.
Uniqueness
What sets (2E)-3-(1-benzyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acrylic acid apart is its unique combination of a pyrazole ring, pyridine ring, and acrylic acid moiety
Properties
IUPAC Name |
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(23)9-8-16-13-21(12-14-5-2-1-3-6-14)20-18(16)15-7-4-10-19-11-15/h1-11,13H,12H2,(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKLRTYAYRAOE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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